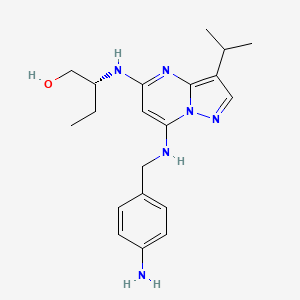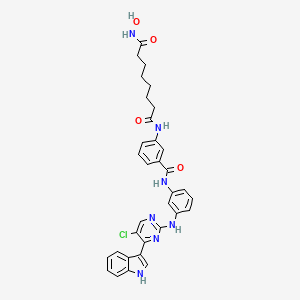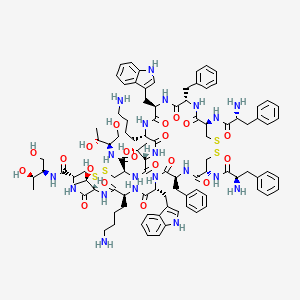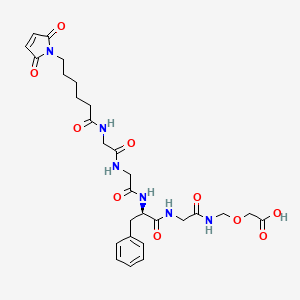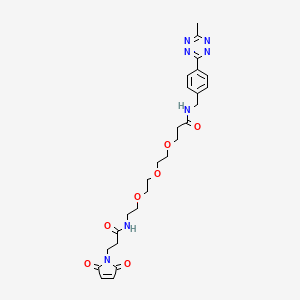
Me-Tet-PEG3-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me-Tet-PEG3-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and features a tetrazine group and a maleimide group. The tetrazine group allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups. The maleimide group degrades in aqueous media and is used in drug delivery studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG3-Maleimide involves the coupling of a tetrazine group with a PEG linker and a maleimide group. The tetrazine group is introduced through a reaction with a suitable precursor, followed by the attachment of the PEG linker. The maleimide group is then coupled to the PEG linker under controlled conditions to ensure the stability and functionality of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The maleimide-thiol reaction is commonly used in large-scale production due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Me-Tet-PEG3-Maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with TCO groups under mild conditions to form stable adducts
Hydrolysis: The maleimide group degrades in aqueous media, leading to the formation of hydrolyzed products
Common Reagents and Conditions
Reagents: TCO-containing compounds, water (for hydrolysis).
Conditions: Mild temperatures and neutral pH for iEDDA reactions; aqueous media for hydrolysis
Major Products Formed
iEDDA Reaction: Stable adducts between the tetrazine group and TCO-containing compounds.
Hydrolysis: Hydrolyzed maleimide products
Applications De Recherche Scientifique
Me-Tet-PEG3-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes
Medicine: Utilized in drug delivery systems to improve the stability and targeting of therapeutic agents
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Me-Tet-PEG3-Maleimide involves its ability to undergo the iEDDA reaction with TCO-containing compounds. This reaction forms stable adducts that can be used to link various molecules together. The maleimide group, on the other hand, degrades in aqueous media, which can be exploited for controlled release in drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazine-PEG-Maleimide: Similar structure but with different PEG lengths.
Tetrazine-PEG4-Maleimide: Contains four PEG units instead of three.
Tetrazine-PEG2-Maleimide: Contains two PEG units instead of three
Uniqueness
Me-Tet-PEG3-Maleimide is unique due to its specific combination of three PEG units, a tetrazine group, and a maleimide group. This combination allows for efficient iEDDA reactions and controlled degradation in aqueous media, making it highly suitable for drug delivery and bioconjugation applications .
Propriétés
Formule moléculaire |
C26H33N7O7 |
|---|---|
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H33N7O7/c1-19-29-31-26(32-30-19)21-4-2-20(3-5-21)18-28-23(35)9-12-38-14-16-40-17-15-39-13-10-27-22(34)8-11-33-24(36)6-7-25(33)37/h2-7H,8-18H2,1H3,(H,27,34)(H,28,35) |
Clé InChI |
GOTZKYCVLRMFON-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



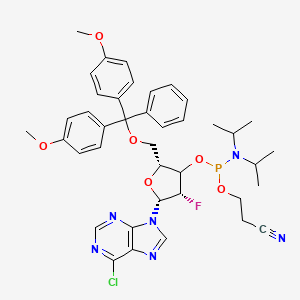
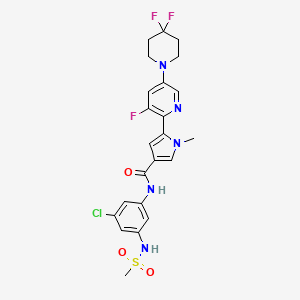
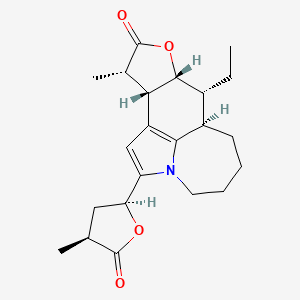
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
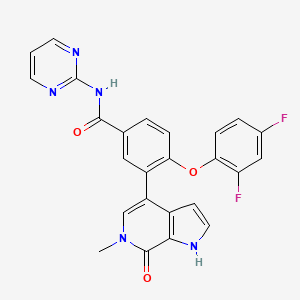
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

